molecular formula C17H12N4S B11684646 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile CAS No. 332109-95-2

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile

Katalognummer: B11684646
CAS-Nummer: 332109-95-2
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: NGOJXXLIRPWZJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is an organic compound that features a triazine ring substituted with diphenyl groups and a sulfanyl acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with a suitable sulfanyl acetonitrile precursor

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The triazine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The triazine ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl acetonitrile moiety may also play a role in binding to specific sites within biological systems, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
  • 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde
  • 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl

Uniqueness

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile is unique due to the presence of the sulfanyl acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other triazine derivatives that may lack this functional group, thereby offering unique opportunities for research and application in various fields.

Eigenschaften

CAS-Nummer

332109-95-2

Molekularformel

C17H12N4S

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C17H12N4S/c18-11-12-22-17-19-15(13-7-3-1-4-8-13)16(20-21-17)14-9-5-2-6-10-14/h1-10H,12H2

InChI-Schlüssel

NGOJXXLIRPWZJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC#N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.